molecular formula C31H23NO11 B1218318 Citreamicin eta CAS No. 128969-88-0

Citreamicin eta

Cat. No. B1218318
CAS RN: 128969-88-0
M. Wt: 585.5 g/mol
InChI Key: LDQXZFAGJRSXAT-UHFFFAOYSA-N
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Description

Citreamicin eta is a type of xanthone, a class of polyketides, which are secondary metabolites with a range of biological and pharmacological activities . It is produced by Streptomyces species and has been found to exhibit significant antifungal activities against plant pathogenic fungi . The molecular formula of Citreamicin eta is C31H23NO11 .


Synthesis Analysis

The synthesis of Citreamicin eta involves a 48 kb citreamicin (cit) gene cluster with 51 open reading frames encoding type II polyketide synthases and unique polyketide tailoring enzymes . This cluster was proposed based on genome analysis and chemical structure derivation .


Molecular Structure Analysis

The molecular structure of Citreamicin eta is complex. It is a polycyclic xanthone antibiotic, and its structure was determined through a similarity-based approach to elucidate the pathway for the citreamicins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Citreamicin eta are complex and involve a series of enzymatic processes. The core PKS synthase gene is responsible for producing the backbone of the compound, and various additional genes are involved in modifications .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Citreamicin eta : The citreamicins, including Citreamicin eta, represent a novel class of polycyclic xanthone natural products. A notable achievement in this area is the concise synthesis of the pentacyclic core of Citreamicin eta. This synthesis is significant as it demonstrates an efficient approach to creating complex structures like 1,4-dioxygenated xanthones, which are integral to the citreamicins (Blumberg & Martin, 2017).

Antitumor Properties

  • Caspase-3-Dependent Apoptosis in Citreamicin-Induced Cells : Research on different citreamicins, such as citreamicin ε, highlights their potential as antitumor agents. These compounds have been shown to induce caspase-3-dependent apoptosis in cancer cells, like HeLa cells. The involvement of reactive oxygen species (ROS) generation in this process has also been noted, providing insight into their mechanism of action against tumors (Liu et al., 2013).
  • Comparative Proteomic Analysis of Citreamicin's Impact on Cells : A study on the cytotoxic effects of different diastereomers of Citreamicin ε revealed insights into their mechanisms of action. Using proteomic analysis, researchers discovered that these compounds can activate different molecular pathways in cells, such as the nuclear transcription factor κB (NF-κB) pathway. This differential activation suggests varying modes of action for these compounds in their antitumor properties (Liu et al., 2020).

Antibacterial Activity

  • Antibacterial Properties of Citreamicin Compounds : Citreamicin θ, another member of the citreamicin family, has shown notable antibacterial activity. Isolated from marine-derived Streptomyces species, these compounds exhibit effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This discovery underscores the potential of citreamicins, including Citreamicin eta, in antibacterial applications (Liu et al., 2012).

Future Directions

The future directions for research on Citreamicin eta could include further elucidation of its synthesis pathway, mechanism of action, and potential applications. Given its antifungal activities, it could be a promising candidate for the development of new antifungal drugs .

properties

IUPAC Name

3-hydroxy-7-(hydroxymethyl)-23,24-dimethoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,8,18,27,29-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23NO11/c1-30(11-33)29(39)43-31(2)10-13-7-12-5-6-14-21(19(12)25(36)20(13)28(38)32(30)31)26(37)22-23(34)15-8-17(40-3)18(41-4)9-16(15)42-27(22)24(14)35/h5-9,33,36H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQXZFAGJRSXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1C(C(=O)O2)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926261
Record name 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citreamicin eta

CAS RN

128969-88-0
Record name Citreamicin eta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128969880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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